Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate
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Overview
Description
Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety linked to a benzoate ester
Preparation Methods
The synthesis of Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoline and ethyl 2-aminobenzoate.
Coupling Reaction: The key step involves the coupling of 2-methylquinoline with ethyl 2-aminobenzoate under specific reaction conditions. This can be achieved using reagents such as coupling agents or catalysts to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the quinoline ring or the ester group.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or benzoate moieties are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: It serves as a model compound in synthetic chemistry to explore new reaction pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate can be compared with other quinoline derivatives, such as:
Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate: Similar structure but with different substitution patterns on the quinoline ring.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and biological activities.
Quinoline-based drugs: Compounds like chloroquine and quinine, which have established medicinal uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)15-9-5-7-11-17(15)21-18-12-13(2)20-16-10-6-4-8-14(16)18/h4-12H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGPRIKUDSPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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